6-bromo-4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
6-bromo-4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a dihydrobenzoquinolinone core. Quinolinones are known for their diverse biological activities and chemical properties, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and results in the formation of substituted quinolin-2(1H)-ones through intramolecular nucleophilic cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-bromo-4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities that make it useful in studying enzyme inhibition and receptor binding.
Medicine: Quinolinone derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-bromo-4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and the bromine atom enhances its reactivity and potential for diverse applications compared to other quinolinone derivatives.
Properties
Molecular Formula |
C20H16BrNO2 |
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Molecular Weight |
382.2 g/mol |
IUPAC Name |
6-bromo-4-(4-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C20H16BrNO2/c1-24-13-8-6-12(7-9-13)16-11-19(23)22-20-15-5-3-2-4-14(15)18(21)10-17(16)20/h2-10,16H,11H2,1H3,(H,22,23) |
InChI Key |
WXBWPIAGSHCOIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
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